REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:18])[C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[S:13]([NH2:16])(=[O:15])=[O:14].[CH:19](O)=[O:20]>[O-][Mo]([O-])(=O)=O.[Na+].[Na+].[Pd]>[CH3:1][N:2]([CH3:18])[C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:19]=[O:20])=[CH:6][C:5]=1[S:13]([NH2:16])(=[O:15])=[O:14] |f:2.3.4|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CN(C(C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N)=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
catalyst
|
Smiles
|
[O-][Mo](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours at 20° C. the product
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 50° C.
|
Type
|
FILTRATION
|
Details
|
The catalyst was then filtered
|
Type
|
WASH
|
Details
|
washed with formic acid (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo and ethyl acetate (200 ml)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
FILTRATION
|
Details
|
re-filtered
|
Type
|
WASH
|
Details
|
The combined solids were washed with ethyl acetate (20 ml) and dries at 50° C./50 mbar
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
CN(C(C1=C(C=C(C=C1)NC=O)S(=O)(=O)N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |